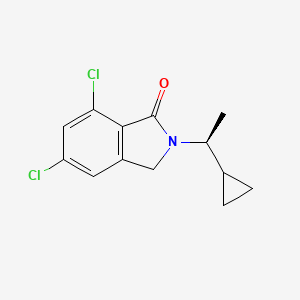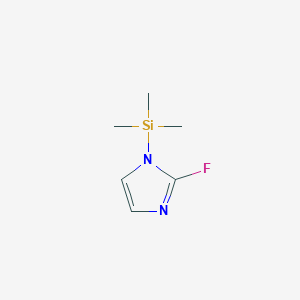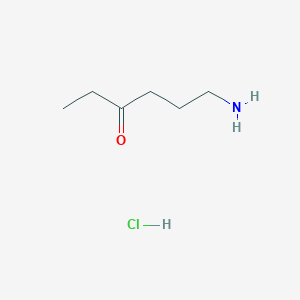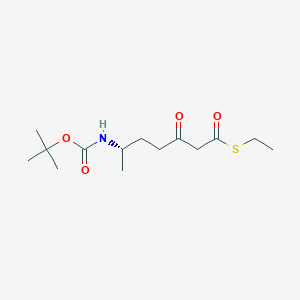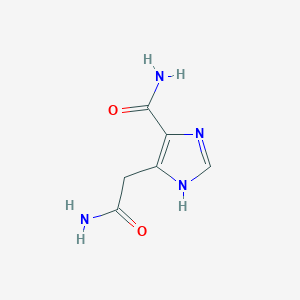![molecular formula C67H47O4P B12946726 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties It features a combination of fluorenyl and biphenyl groups, which contribute to its stability and reactivity
Méthodes De Préparation
The synthesis of 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the condensation reaction of 9-fluorenone with phenol under acidic conditions . The reaction is typically catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.
Applications De Recherche Scientifique
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Materials Science: It is used in the development of high-performance polymers and resins due to its thermal stability and mechanical properties.
Chemistry: The compound serves as a precursor for the synthesis of various organic molecules and catalysts.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The hydroxyl and phosphocine groups play a crucial role in binding to specific sites on target molecules, facilitating various biochemical reactions. The pathways involved include signal transduction and metabolic processes, which are essential for its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
9,9-bis(4-hydroxyphenyl) fluorene: Known for its use in epoxy resins and polycarbonates.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): Utilized in the synthesis of high-performance materials.
Compared to these compounds, 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide offers unique structural features that enhance its reactivity and stability, making it a valuable compound for advanced research applications.
Propriétés
Formule moléculaire |
C67H47O4P |
|---|---|
Poids moléculaire |
947.1 g/mol |
Nom IUPAC |
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H47O4P/c68-72(69)70-63-51(49-29-17-33-57-59(49)53-27-13-15-31-55(53)66(57,45-19-5-1-6-20-45)46-21-7-2-8-22-46)37-35-43-39-41-65(61(43)63)42-40-44-36-38-52(64(71-72)62(44)65)50-30-18-34-58-60(50)54-28-14-16-32-56(54)67(58,47-23-9-3-10-24-47)48-25-11-4-12-26-48/h1-38H,39-42H2,(H,68,69) |
Clé InChI |
NQPLTHOOCJNRII-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C7=CC=CC=C7C(C6=CC=C5)(C8=CC=CC=C8)C9=CC=CC=C9)OP(=O)(OC2=C(C=CC1=C32)C1=C2C3=CC=CC=C3C(C2=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)
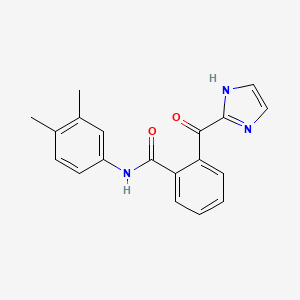
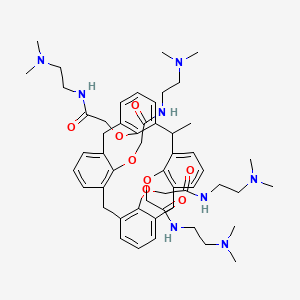

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)

